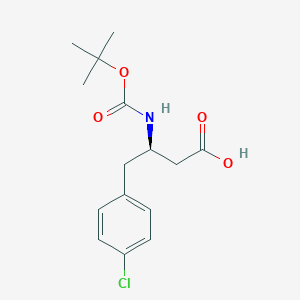

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid

Description

(R)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral organic compound featuring a tert-butoxycarbonyl (Boc)-protected amine group, a 4-chlorophenyl substituent, and a carboxylic acid moiety. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes such as peptide coupling or medicinal chemistry applications . This compound is part of a broader class of β-amino acids, which are structurally distinct from α-amino acids due to the amino group’s position on the third carbon.

The compound is cataloged in specialty chemical databases (e.g., Biopharmacule Speciality Chemicals) as a research intermediate, emphasizing its utility in drug discovery and organic synthesis .

Properties

IUPAC Name |

(3R)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHNLLTGZBXJRGH-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201147790 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218608-96-9 | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=218608-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (βR)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201147790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a chlorophenyl derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products

Deprotection: The major product is the free amine.

Substitution: Products vary depending on the nucleophile used.

Oxidation and Reduction: Products depend on the specific functional groups being oxidized or reduced.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity:

Recent studies have indicated that (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exhibits potential antitumor properties. Its structure allows for modifications that enhance its efficacy against various cancer cell lines. For instance, derivatives of this compound have shown selective cytotoxicity towards breast and colon cancer cells, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition:

This compound has been investigated for its role as an inhibitor of specific enzymes involved in drug metabolism. Notably, it has been identified as a CYP2C19 inhibitor, which has implications for drug-drug interactions and personalized medicine approaches in pharmacotherapy .

Organic Synthesis

Building Block in Synthesis:

this compound serves as a versatile building block in organic synthesis. It is employed in the preparation of peptide derivatives and other complex organic molecules due to its functional groups that allow for further chemical modifications .

Case Study: Synthesis of Peptide Derivatives

A notable application involves the synthesis of a specific peptide derivative using this compound as a precursor. The reaction conditions included the use of benzotriazol-1-ol and triethylamine in dichloromethane, yielding a high purity product with a 99.5% yield. This illustrates its utility in producing compounds with potential biological activity .

Pharmaceutical Formulations

Formulation Development:

The compound's stability and solubility profiles make it suitable for pharmaceutical formulations. It can be incorporated into drug delivery systems aimed at improving bioavailability and therapeutic efficacy of poorly soluble drugs .

Table: Comparison of Solubility Profiles

| Compound | Solubility (mg/ml) | Log P (octanol-water partition coefficient) |

|---|---|---|

| This compound | 0.0145 | 2.67 |

| Derivative A | 0.0208 | 2.89 |

| Derivative B | 0.122 | 3.08 |

Mechanism of Action

The mechanism of action of ®-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional sites. The chlorophenyl group can engage in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid with structurally related compounds, focusing on substituent effects, stereochemistry, and functional group variations.

Structural and Functional Group Comparisons

Key Observations:

Substituent Effects: Halogen Variations: The 4-chlorophenyl group in the target compound balances lipophilicity and electronic effects. Fluorophenyl analogs (e.g., Boc-(R)-4-fluorophenyl) may exhibit improved metabolic stability due to fluorine’s electronegativity, while iodophenyl derivatives (e.g., 4-iodo) are suited for radiolabeling .

Boc Protection: Boc-protected compounds (e.g., target compound) are less reactive toward nucleophiles, making them ideal for stepwise synthetic protocols. In contrast, unprotected amino acids like (R)-4-amino-3-(4-chlorophenyl)butanoic acid may directly interact with biological targets, as seen in GABAB receptor agonists like (R)-baclofen .

Stereochemistry:

- The S-enantiomer (CAS 270596-42-4) serves as a critical control for studying enantioselective biological activity. For example, (R)-baclofen is a potent GABAB agonist, whereas its S-form is inactive, underscoring the pharmacological importance of chirality .

Physical and Chemical Properties

While explicit data (e.g., solubility, melting points) are unavailable in the evidence, trends can be inferred:

- Lipophilicity: Chloro and iodophenyl groups increase hydrophobicity compared to fluoro or cyano substituents.

- Acidity: The carboxylic acid (pKa ~2-3) and Boc-protected amine (stable under acidic conditions) dictate reactivity in aqueous vs. organic media.

Notes

- Limitations: Detailed pharmacological data (e.g., IC50 values, receptor binding) for the target compound are absent in the provided evidence. Further studies are required to link structural features to bioactivity.

- Stereochemical Purity: Suppliers like CymitQuimica () emphasize enantiomeric purity, critical for reproducibility in medicinal chemistry.

Biological Activity

(R)-3-((tert-butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid, commonly referred to as Boc-(R)-3-amino-4-(4-chlorophenyl)butyric acid, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₁₅H₂₀ClNO₄

- Molecular Weight : 313.78 g/mol

- CAS Number : 218608-96-9

Structural Characteristics

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups. The presence of a chlorophenyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to its structural components that interact with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic effects.

- Receptor Modulation : It may act on certain receptors, influencing cellular signaling pathways critical for various physiological responses.

Pharmacological Properties

- Absorption : High gastrointestinal absorption has been reported, suggesting good bioavailability upon oral administration .

- Metabolism : The compound undergoes metabolic transformations that can affect its efficacy and safety profile. Understanding its metabolic pathways is crucial for predicting drug interactions and therapeutic outcomes .

Case Studies and Research Findings

-

Antimicrobial Activity :

A study investigated the antimicrobial properties of similar compounds, revealing that modifications in the amino acid structure could enhance activity against Mycobacterium tuberculosis. Although specific data on this compound is limited, it suggests potential applications in antibiotic development . -

Anticancer Properties :

Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects on cancer cells by targeting thymidylate synthase (TS), an enzyme overexpressed in many tumors. This mechanism suggests that this compound could be further explored for anticancer applications . -

Quantitative Structure-Activity Relationship (QSAR) :

QSAR models have been developed for related compounds to predict their biological activities based on structural features. These models provide insights into how variations in chemical structure can influence pharmacological effects, paving the way for rational drug design involving this compound .

Data Table: Summary of Biological Activities

Q & A

Q. Optimization Strategies :

- Screen solvents (e.g., DMF vs. THF) to minimize side reactions.

- Use sonication to enhance mixing in heterogeneous reactions .

How does the stereochemical configuration at the 3-position influence the compound’s interaction with biological targets?

Advanced Research Question

The (R)-configuration is essential for binding to enzymes like dipeptidyl peptidase-4 (DPP4), as demonstrated in analogs used for diabetes therapeutics (e.g., sitagliptin precursors) .

- Structural Analysis : X-ray crystallography of DPP4 complexes shows that the (R)-enantiomer forms hydrogen bonds with Ser630 and Tyr547 residues, while the (S)-enantiomer exhibits steric clashes .

- Biological Assays : Compare IC₅₀ values of enantiomers using fluorogenic substrate assays. The (R)-form typically shows 10-100x higher inhibitory activity .

What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Basic Research Question

- HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., de-Boc byproducts) using C18 columns with acetonitrile/water gradients .

- NMR Spectroscopy :

- Chiral Chromatography : Use Chiralpak AD-H columns to validate enantiomeric excess (>99% ee) .

Are there contradictions in the literature regarding the compound’s stability under varying storage conditions?

Advanced Research Question

Discrepancies exist in reported stability profiles:

- Stability Claims : Some studies suggest the compound is stable at -20°C for 2 years , while others note degradation (>5%) after 6 months due to hydrolysis of the Boc group in humid environments .

- Resolution Strategies :

- Conduct accelerated stability studies (40°C/75% RH for 3 months) to model long-term storage.

- Add desiccants (e.g., silica gel) to vials and store under nitrogen to mitigate moisture-induced degradation .

How can computational modeling predict the compound’s pharmacokinetic properties and target binding?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model interactions with DPP4 to identify key binding residues (e.g., Glu205, His740) and predict binding free energies (ΔG) .

- ADMET Prediction :

What structural analogs of this compound have been studied, and how do their activities compare?

Basic Research Question

Key analogs and their activities include:

What are the key safety considerations for handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Classified as acutely toxic (oral LD₅₀ = 300 mg/kg in rats) and a skin irritant .

- Handling Protocol :

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Neutralize spills with 5% sodium bicarbonate before disposal .

- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent halogenated byproducts .

How does the electronic nature of the 4-chlorophenyl group affect the compound’s reactivity and bioactivity?

Advanced Research Question

- Electron-Withdrawing Effect : The 4-Cl group increases electrophilicity of the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., DPP4’s Tyr666) .

- Suzuki Coupling : The chloro substituent allows late-stage diversification via palladium-catalyzed cross-coupling (e.g., with boronic acids to introduce biaryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.